molecular formula C12H15N3 B3021073 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 91642-97-6

3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B3021073
CAS No.: 91642-97-6
M. Wt: 201.27 g/mol
InChI Key: HCFCJMAWRYDNBB-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 91642-97-6) is a versatile 5-aminopyrazole derivative that serves as a valuable synthon in medicinal chemistry and heterocyclic compound research. Its structure features multiple nucleophilic sites, making it a preferred precursor for constructing complex fused heterocyclic systems such as pyrazolo[3,4-b]pyridines, which are of significant interest in drug discovery due to their diverse biological profiles . This compound is recognized as a key intermediate in the design of novel pharmacological agents. Research highlights the broad biological potential of pyrazole cores, including anticancer, antibacterial, and antifungal activities . For instance, pyrazole derivatives have been developed that show promising cytotoxicity against colorectal carcinoma cells, inducing p53-mediated apoptosis . Other studies demonstrate that 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives, synthesized from similar pyrazolone precursors, exhibit potent activity against bacterial strains like MRSA and the fungus Aspergillus niger . The 5-aminopyrazole scaffold is instrumental in creating compounds that mimic purine bases, allowing them to interact with biological targets in DNA and RNA . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-4-methyl-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-3-11-9(2)12(13)15(14-11)10-7-5-4-6-8-10/h4-8H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFCJMAWRYDNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356424
Record name 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91642-97-6
Record name 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazines with diketones or their equivalents. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the pyrazole ring allows for hydrogen bonding and other interactions that stabilize the compound within the active site of the target .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Applications/Properties References
This compound C₁₂H₁₅N₃ 201.27 1-Ph, 3-Et, 4-Me Not reported Intermediate in drug synthesis
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.22 1-Ph, 3-Me Not reported Ligand in coordination chemistry
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃O 265.32 1-(4-OMe-Ph), 3-Ph Not reported Potential photophysical applications
3-ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine C₁₁H₁₂FN₃ 205.23 1-(4-F-Ph), 3-Et Not reported Anticancer/antimicrobial research
3-chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine C₇H₆ClN₅ 195.61 1-Pyrimidin-5-yl, 3-Cl 146–148 Kinase inhibitor intermediates
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 1-Pyridin-3-yl, 3-Me, 4-NH-Cyclopropyl 104–107 Antiviral agent development

Analysis of Substituent Effects

Aryl Group Variations: The phenyl group in the target compound contrasts with heteroaromatic substituents in analogs like 1-(pyrimidin-5-yl) (e.g., ) or 1-(pyridin-3-yl) (). Substitution with electron-withdrawing groups (e.g., 4-F in ) may alter metabolic stability compared to electron-donating groups (e.g., 4-OMe in ) .

The cyclopropylamine substituent in introduces conformational rigidity, which is advantageous in optimizing pharmacokinetic profiles .

Amine Position and Reactivity :

  • The primary amine at position 5 in the target compound serves as a nucleophilic site for derivatization (e.g., acylation, alkylation), similar to analogs in and . This functional group is critical for forming salts or coordinating with metal ions in catalysis .

Biological Activity

3-Ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Overview of the Compound

  • Chemical Formula : C12H15N3
  • Molecular Weight : 201.27 g/mol
  • CAS Number : 91642-97-6

This compound features a five-membered ring structure with two adjacent nitrogen atoms, contributing to its unique chemical properties and reactivity. Pyrazole derivatives are known for their applications in organic synthesis and medicinal chemistry, including anticancer and antimicrobial activities.

Target Interactions

Pyrazole derivatives, including this compound, are believed to interact with various cellular targets, leading to significant biological effects. The specific targets include:

  • Enzymatic Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), which are crucial in inflammatory pathways.
  • Receptor Modulation : They can also modulate receptor activity, influencing various signaling pathways within cells.

Biochemical Pathways

Research indicates that some pyrazole derivatives exhibit cytotoxic effects on human cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or by disrupting mitochondrial function .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. For instance:

  • A study evaluated various pyrazole derivatives for their cytotoxicity against cancer cell lines using the MTT assay. The results indicated that certain derivatives derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one showed significant cytotoxic effects against both cancerous and normal cell lines .
CompoundCell Line TestedIC50 (µM)
4aMCF-710.2
4cHeLa8.5
6cA54912.0

Antimicrobial Activity

In vitro studies have shown that some pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. For example:

  • A recent evaluation found that specific pyrazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli.
CompoundPathogen TestedMIC (µg/mL)
7bStaphylococcus aureus0.22
10Escherichia coli0.25

Case Studies

  • Cytotoxicity Assessment : A study involving the synthesis of new pyrazole derivatives highlighted their potential as anticancer agents. The synthesized compounds were tested against various cancer cell lines, revealing promising cytotoxic profiles .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of several pyrazole derivatives against common bacterial strains, confirming their potential as effective antimicrobial agents with low toxicity profiles .

Q & A

What are the most reliable synthetic routes for 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine, and how are intermediates characterized?

Basic Synthesis Methodology
The compound is typically synthesized via cyclization of substituted hydrazides or through multi-step protocols involving Vilsmeier-Haack formylation and subsequent functionalization. For example, cyclization of 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates with ammonium thiocyanate under reflux conditions yields pyrazol-5-amine derivatives . Key intermediates are characterized using IR spectroscopy (C=O stretching at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm), and mass spectrometry (m/z corresponding to molecular ion peaks) .

How can X-ray crystallography resolve structural ambiguities in pyrazol-5-amine derivatives?

Advanced Structural Analysis
Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry and hydrogen-bonding networks. For instance, SCXRD studies of analogous compounds (e.g., 4-(4-fluorophenyl)-3-pyridinyl derivatives) reveal planar pyrazole rings with dihedral angles <5° between substituents, validated by SHELXL refinement (R factor <0.05) . Software like ORTEP-3 aids in visualizing thermal ellipsoids and intermolecular interactions, such as N–H···N hydrogen bonds (2.8–3.0 Å), which influence crystal packing .

What experimental design challenges arise in optimizing pyrazol-5-amine synthesis, and how are they addressed?

Advanced Experimental Design
Key challenges include controlling regioselectivity during cyclization and minimizing by-products (e.g., oxadiazoles). A scalable route involves:

  • Stepwise temperature control : Refluxing with POCl₃ at 120°C to favor pyrazole ring closure over side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity .
  • Validation : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.3% of theoretical values) confirm synthetic success .

How should researchers resolve contradictions between spectral data and computational models?

Data Contradiction Analysis
Discrepancies between experimental NMR shifts and DFT-predicted values (e.g., amine protons at δ 3.2 vs. calculated δ 3.5 ppm) may arise from solvent effects or tautomerism. Mitigation strategies include:

  • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .
  • Dynamic NMR : Variable-temperature studies to detect tautomeric equilibria (e.g., amine-imine shifts) .
  • Complementary techniques : SCXRD to unambiguously assign proton environments .

What role do hydrogen-bonding networks play in the crystallization of pyrazol-5-amine derivatives?

Advanced Crystallography
Graph-set analysis (e.g., Etter’s notation) reveals recurring motifs like R₂²(8) rings formed via N–H···N interactions (2.9 Å), which stabilize crystal lattices . For example, in 3-phenyl-1H-1,2,4-triazol-5-amine, chains of N–H···N bonds propagate along the b-axis, dictating solubility and melting behavior . Computational tools (Mercury, CrystalExplorer) predict packing efficiency and polymorph stability .

How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

Advanced Computational Modeling
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Electrostatic potential maps : Highlight nucleophilic sites (e.g., amine group with −45 kcal/mol potential) for electrophilic substitution .
  • Docking studies : Pyrazole NH groups form hydrogen bonds with biological targets (e.g., carbonic anhydrase II, binding energy −8.2 kcal/mol) .
  • ADMET profiles : Predicted logP ~2.5 and bioavailability >70% guide lead optimization .

What analytical strategies differentiate tautomeric forms in pyrazol-5-amine derivatives?

Advanced Tautomerism Analysis
Tautomeric equilibria (e.g., 5-amine vs. 3-amine) are resolved via:

  • ¹⁵N NMR : Distinguishes nitrogen environments (e.g., δ −280 ppm for pyrazole N1 vs. −320 ppm for amine N) .
  • X-ray photoelectron spectroscopy (XPS) : N 1s binding energies at 399.5 eV (amine) vs. 398.2 eV (pyrazole ring) .
  • Solid-state IR : Sharp NH stretches (~3350 cm⁻¹) confirm amine dominance in crystalline phases .

How do substituents influence the photophysical properties of pyrazol-5-amine derivatives?

Advanced Structure-Property Relationships
Electron-withdrawing groups (e.g., CF₃) redshift fluorescence emission (λem ~450 nm) via intramolecular charge transfer (ICT), while alkyl groups (e.g., ethyl) enhance quantum yields (ΦF ~0.4) by reducing non-radiative decay . Time-resolved spectroscopy (TCSPC) reveals lifetimes of 2–5 ns, correlating with conjugation length .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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